![molecular formula C8H10I2N2O B1431558 4,5-Diiodo-1-(oxan-2-yl)pyrazole CAS No. 1403483-65-7](/img/structure/B1431558.png)
4,5-Diiodo-1-(oxan-2-yl)pyrazole
Overview
Description
“4,5-Diiodo-1-(oxan-2-yl)pyrazole” is a chemical compound with the CAS Number: 1403483-65-7. It has a molecular weight of 403.99 and its IUPAC name is 4,5-diiodo-1-tetrahydro-2H-pyran-2-yl-1H-pyrazole .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H10I2N2O/c9-6-5-11-12(8(6)10)7-3-1-2-4-13-7/h5,7H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, pyrazoles in general can undergo a variety of reactions. For example, they can participate in [3+2] cycloaddition reactions .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 403.99 . It is typically stored at refrigerated temperatures .Mechanism of Action
The mechanism of action of 4,5-Diiodo-1-(oxan-2-yl)pyrazole is not fully understood. However, studies have suggested that this compound works by inhibiting certain enzymes and proteins in the body that are involved in the growth and proliferation of cancer cells. Additionally, this compound may also work by reducing inflammation in the body, which can contribute to the development of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4,5-Diiodo-1-(oxan-2-yl)pyrazole in lab experiments is its potential for use in cancer research. This compound has shown promising results in inhibiting the growth of cancer cells, making it a valuable tool for cancer researchers. However, one of the limitations of using this compound is its toxicity. Studies have shown that this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 4,5-Diiodo-1-(oxan-2-yl)pyrazole. One area of research is to further understand the mechanism of action of this compound. Additionally, researchers can study the potential use of this compound in the treatment of other diseases, such as cardiovascular disease. Furthermore, researchers can explore the use of this compound in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential for various scientific research applications. This compound has been synthesized using various methods and has shown promise in cancer research and the treatment of neurological disorders. While there are limitations to using this compound in lab experiments, further research can lead to a better understanding of its mechanism of action and potential use in the treatment of various diseases.
Scientific Research Applications
4,5-Diiodo-1-(oxan-2-yl)pyrazole has shown potential for various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Safety and Hazards
properties
IUPAC Name |
4,5-diiodo-1-(oxan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10I2N2O/c9-6-5-11-12(8(6)10)7-3-1-2-4-13-7/h5,7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTLRUXAWBXFDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C(=C(C=N2)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10I2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601214587 | |
Record name | 1H-Pyrazole, 4,5-diiodo-1-(tetrahydro-2H-pyran-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601214587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1403483-65-7 | |
Record name | 1H-Pyrazole, 4,5-diiodo-1-(tetrahydro-2H-pyran-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 4,5-diiodo-1-(tetrahydro-2H-pyran-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601214587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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